Carbol Fuchsin

Descripción general

Descripción

Se utiliza ampliamente en los procedimientos de tinción bacteriana, particularmente para teñir micobacterias debido a su afinidad por los ácidos micólicos en sus membranas celulares . Este compuesto es un componente clave de la tinción de Ziehl-Neelsen, una tinción diferencial utilizada para detectar bacterias ácido-resistentes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fucsina de fenol se prepara disolviendo fucsina básica en una solución de fenol y etanol. La preparación típica implica disolver 0,3 gramos de fucsina básica en 10 mililitros de etanol al 95%. Esta solución se mezcla luego con 5 mililitros de cristales de fenol derretidos disueltos en 95 mililitros de agua destilada .

Métodos de producción industrial

En entornos industriales, la preparación de la fucsina de fenol implica pasos similares pero a mayor escala. Los cristales de fenol se disuelven en etanol y la solución se mezcla con agua destilada para lograr la concentración deseada. Luego, la mezcla se filtra para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La fucsina de fenol principalmente experimenta reacciones de tinción en lugar de reacciones químicas típicas como la oxidación o la reducción. Interactúa con las paredes celulares ricas en lípidos de las micobacterias, lo que la convierte en una tinción crucial en la microbiología .

Reactivos y condiciones comunes

El reactivo principal utilizado con la fucsina de fenol es el alcohol ácido, que se utiliza para la decoloración en el proceso de tinción de Ziehl-Neelsen. El proceso de tinción implica calentar la solución de fucsina de fenol para mejorar su penetración en la pared celular bacteriana .

Principales productos formados

El principal producto formado a partir de la reacción de tinción es el complejo micolato-fucsina, que se retiene en las paredes celulares de las bacterias ácido-resistentes, dándoles un color rojo .

Aplicaciones Científicas De Investigación

La fucsina de fenol tiene una amplia gama de aplicaciones en la investigación científica:

Microbiología: Se utiliza en la tinción de Ziehl-Neelsen para detectar bacterias ácido-resistentes como Mycobacterium tuberculosis.

Histología: Se utiliza para teñir secciones de tejido para identificar micobacterias en muestras histológicas.

Diagnóstico médico: Se utiliza en entornos clínicos para diagnosticar tuberculosis y otras infecciones micobacterianas.

Aplicaciones industriales: Se utiliza en la preparación de diversas soluciones de tinción para uso en laboratorio.

Mecanismo De Acción

La fucsina de fenol ejerce sus efectos penetrando las paredes celulares ricas en lípidos de las micobacterias. El fenol en la solución ayuda a disolver el material lipoidal en la pared celular, permitiendo que el tinte de fucsina ingrese al citoplasma. Calentar la solución mejora esta penetración. Una vez dentro de la célula, el tinte forma un complejo con los ácidos micólicos, que es resistente a la decoloración por alcohol ácido .

Comparación Con Compuestos Similares

La fucsina de fenol es única debido a su fuerte afinidad por los ácidos micólicos en las paredes celulares de las micobacterias. Compuestos similares incluyen:

Violeta de cristal: Utilizado en la tinción de Gram, pero no tiene la misma afinidad por los ácidos micólicos.

Azul de metileno: Utilizado como tinción de contraste en la tinción de Ziehl-Neelsen, pero no penetra la pared celular tan eficazmente como la fucsina de fenol.

La fucsina de fenol destaca por su capacidad de teñir eficazmente las bacterias ácido-resistentes, lo que la hace indispensable en el diagnóstico microbiológico y médico .

Propiedades

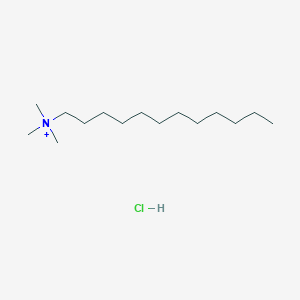

IUPAC Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLHRDBTVSZCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962122 | |

| Record name | 4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26261-57-4, 4197-24-4 | |

| Record name | 4-[(4-Aminophenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl]-2-methylbenzenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26261-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12040145.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12040161.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)

![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)

![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)

![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)